molecular formula C21H21N3O3 B3898521 N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

Cat. No.: B3898521
M. Wt: 363.4 g/mol
InChI Key: PPUHUSCGXXVWIA-PXLXIMEGSA-N
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Description

N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is a compound with significant biological activity. It is used in organic synthesis as a reagent and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide typically involves the reaction of 5-(dimethylamino)furan-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminomethylidene derivatives and furan-based compounds. Examples are:

Uniqueness

N’-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a furan ring with a dimethylamino group and a hydrazide moiety makes it a versatile compound with diverse applications .

Properties

IUPAC Name

N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-24(2)19-14-13-18(27-19)15-22-23-20(25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,26H,1-2H3,(H,23,25)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHUSCGXXVWIA-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 3
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 4
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 5
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide
Reactant of Route 6
N'-{(E)-[5-(dimethylamino)furan-2-yl]methylidene}-2-hydroxy-2,2-diphenylacetohydrazide

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